Product packaging for Mephentermine hydrochloride(Cat. No.:CAS No. 3978-34-5)

Mephentermine hydrochloride

Cat. No.: B139108
CAS No.: 3978-34-5
M. Wt: 199.72 g/mol
InChI Key: NRRWAHXGKZKRBW-UHFFFAOYSA-N
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Description

Historical Context of Research and Development of Mephentermine (B94010) Hydrochloride

The research and development of Mephentermine date back to the mid-20th century, with the compound being first described for medical use in 1952. wikipedia.org It was introduced commercially under brand names such as Wyamine and was primarily utilized as a vasopressor to treat hypotension, particularly in the context of spinal anesthesia. wikipedia.orgnih.govnih.gov The synthesis of Mephentermine can be achieved through various chemical pathways, including the reaction of a benzyl (B1604629) Grignard reagent with N-methylisopropylideneamine or the hydrogenation of 1-chloro-2-methylamino-2-methyl-1-phenylpropane hydrochloride. nih.gov

Early research focused on its cardiovascular effects. Studies from that era established its mechanism as an indirectly acting sympathomimetic, exerting its effects by triggering the release of endogenous norepinephrine (B1679862) from neuronal storage sites. wikipedia.orgdrugbank.com This action results in increased cardiac output and a rise in systolic and diastolic blood pressure. drugbank.com One small clinical study also evaluated its potential for treating congestive heart failure, though it was ultimately found to be ineffective for this indication. wikipedia.org For years, it was available in various formulations, including injectables and inhalers for use as a nasal decongestant. nih.govnih.gov However, its medical use has significantly declined, and it was discontinued (B1498344) in the United States between 2000 and 2004. wikipedia.org Today, its availability for medical purposes appears to be limited, with India being one of the few countries where it may still be found. wikipedia.orgresearchgate.net

Current Research Landscape and Academic Significance of Mephentermine Hydrochloride

The current academic interest in this compound is multifaceted, extending beyond its original therapeutic applications into comparative pharmacology, analytical chemistry, and toxicology. A significant area of modern research involves its use as a vasopressor during anesthesia, where its efficacy is often compared with other agents. For instance, studies have been conducted to compare intravenous Mephentermine with norepinephrine for managing spinal anesthesia-induced hypotension during caesarean sections. nih.gov Research has shown that while both are effective, norepinephrine may offer more stable maternal heart rates. nih.gov Other comparative studies have evaluated Mephentermine against ephedrine, finding them to be similarly efficacious in preventing hypotension in patients undergoing cesarean sections, with comparable neonatal outcomes. researchgate.net

Another major focus of the current research landscape is the development of sophisticated analytical methods for its detection. The rise in non-medical use, particularly for performance enhancement in sports, has necessitated reliable techniques for identifying the compound and its metabolites in biological samples. researchgate.netresearchgate.net Academic laboratories have developed and validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of mephentermine, its primary metabolite phentermine, and N-hydroxyphentermine in urine. researchgate.net These analytical advancements are crucial for forensic and toxicological screening. researchgate.netresearchgate.net

Furthermore, the academic significance of Mephentermine is highlighted in psychiatric and addiction research, which documents cases of dependence and psychosis linked to its misuse, especially in regions like India. researchgate.netnih.gov Research also explores the chemistry of its derivatives, with some studies investigating their potential as inhibitors of monoamine oxidase (MAO-A/B), suggesting a possible, albeit less explored, role in cardiovascular research. medchemexpress.com

Data Tables

Table 1: Chemical and Physical Properties of Mephentermine

PropertyValueSource
IUPAC Name N,2-dimethyl-1-phenylpropan-2-amine wikipedia.orgnih.gov
Molecular Formula C₁₁H₁₇N wikipedia.orgnih.gov
Molar Mass 163.264 g·mol⁻¹ wikipedia.org
CAS Number 100-92-5 wikipedia.orgnih.gov
Synonyms N,α,α-Trimethylphenethylamine, Wyamine wikipedia.orgnih.gov
Appearance (Sulfate Salt) Odorless crystal or crystalline powder bath.ac.uk
Solubility (Sulfate Salt) Soluble in water (1 in 20) bath.ac.uk

Table 2: Summary of Comparative Clinical Research Findings

Study ComparisonKey FindingsConclusionSource
Norepinephrine vs. Mephentermine (Spinal Anesthesia for C-Section)Both effectively maintained blood pressure. Norepinephrine was associated with a more stable maternal heart rate. More boluses of norepinephrine were required.Intravenous norepinephrine is more effective than mephentermine in maintaining a stable maternal heart rate. nih.gov
Ephedrine vs. Mephentermine (Spinal Anesthesia for C-Section)Both drugs were equally efficacious in preventing hypotension. Neonatal outcomes (Apgar scores, umbilical cord blood gas) were similar.Ephedrine and mephentermine as bolus doses are equally effective for managing spinal-induced hypotension with similar neonatal outcomes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClN B139108 Mephentermine hydrochloride CAS No. 3978-34-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRWAHXGKZKRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192854
Record name Mephenteramine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-34-5
Record name Mephenteramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mephenteramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPHENTERMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2NCN17P8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Receptor Interactions of Mephentermine Hydrochloride

Central Nervous System Sympathomimetic Actions of Mephentermine (B94010) Hydrochloride

Mephentermine functions as an indirectly acting sympathomimetic agent within the central nervous system (CNS). wikipedia.org Its primary mechanism involves triggering the release of endogenous monoamine neurotransmitters, which accounts for its stimulant properties. wikipedia.orgtaylorandfrancis.com The compound is structurally and pharmacologically related to amphetamines. taylorandfrancis.com

Dopamine (B1211576) Release Dynamics

In addition to its effects on norepinephrine (B1679862), mephentermine also induces the release of dopamine. wikipedia.orgtaylorandfrancis.com This action on the dopaminergic system contributes to its psychostimulant properties. wikipedia.org The mechanism is similar to that of other amphetamine-related compounds, which facilitate the efflux of dopamine from neuronal cytoplasm into the synapse, thereby increasing dopaminergic signaling. taylorandfrancis.comdrugbank.com

Serotonin (B10506) System Modulation

Mephentermine's influence extends to the serotonin system, as it acts on monoaminergic synapses which include those that utilize serotonin. taylorandfrancis.com While the primary actions are on norepinephrine and dopamine, its interaction with the serotonin system is clinically relevant. The potential for mephentermine to increase serotonergic activity is highlighted by the increased risk of serotonin syndrome when it is combined with other serotonergic agents like Almotriptan. drugbank.comdrugbank.com This suggests that mephentermine likely contributes to the release or affects the re-uptake of serotonin, although this action is considered less pronounced than its effects on catecholamines. drugbank.com

Cardiovascular System Adrenergic Receptor Agonism of Mephentermine Hydrochloride

Mephentermine exhibits a mixed mechanism of action on the cardiovascular system, involving both direct receptor agonism and indirect stimulation via neurotransmitter release. taylorandfrancis.com These actions collectively result in increased blood pressure and cardiac stimulation. drugbank.commedicaldialogues.in

Alpha-1 Adrenergic Receptor Activation

Mephentermine acts as a selective agonist at alpha-1 adrenergic receptors. taylorandfrancis.comnih.gov This direct agonism on the alpha-1 receptors located on the smooth muscle of peripheral blood vessels leads to vasoconstriction. taylorandfrancis.com The resulting increase in systemic vascular resistance is a primary contributor to the pressor effect of the drug, causing a rise in both systolic and diastolic blood pressure. drugbank.commedicaldialogues.in

Beta-Adrenergic Receptor Modulation

Data Tables

Table 1: Summary of this compound's CNS Actions

Target SystemPrimary MechanismKey Neurotransmitter(s) AffectedResulting CNS Effect
NoradrenergicIndirect ReleaseNorepinephrineSympathomimetic Stimulation
DopaminergicIndirect ReleaseDopaminePsychostimulant Properties
SerotonergicMonoamine ModulationSerotoninPotential for Serotonin Syndrome

Table 2: Adrenergic Receptor Interactions of this compound

Receptor TypeMechanism of ActionPrimary Cardiovascular Effect
Alpha-1 AdrenergicDirect AgonismVasoconstriction, Increased Blood Pressure
Beta-AdrenergicIndirect Stimulation (via Norepinephrine release)Increased Myocardial Contractility, Increased Cardiac Output

Direct versus Indirect Sympathomimetic Effects

This compound is a sympathomimetic amine that exhibits a mixed mechanism of action, functioning through both direct and indirect pathways to exert its effects on the adrenergic system. taylorandfrancis.comxiahepublishing.com Its primary action is characterized as indirect, involving the release of endogenous norepinephrine from presynaptic nerve terminals. taylorandfrancis.comdrugbank.comwikipedia.org This release of norepinephrine then stimulates postsynaptic adrenergic receptors. wikipedia.org

In addition to its prominent indirect activity, mephentermine also demonstrates direct agonist effects, specifically at α-adrenergic receptors. taylorandfrancis.comdrugbank.com This dual functionality classifies it as a mixed-acting sympathomimetic agent. taylorandfrancis.comcambridge.org The indirect stimulation of β-adrenergic receptors occurs as a consequence of the norepinephrine release it provokes. wikipedia.org This multifaceted interaction with the adrenergic system, involving both the release of neurotransmitters and direct receptor binding, underpins its complex pharmacological profile. taylorandfrancis.comdrugbank.com The main metabolite of mephentermine, phentermine, is thought to act by inhibiting monoamine oxidases A and B. ncats.io

Myocardial Inotropic and Chronotropic Effects of this compound

Mephentermine exerts significant effects on the myocardium, primarily characterized by a positive inotropic action, meaning it increases the force of heart muscle contraction. wikipedia.orgncats.ioncats.io This enhanced contractility is a direct result of its sympathomimetic activity, particularly the indirect stimulation of β1-adrenergic receptors in the heart via the release of norepinephrine. taylorandfrancis.comwikipedia.org The increased availability of norepinephrine at these receptor sites leads to a more forceful contraction of the cardiac muscle, which in turn increases cardiac output. taylorandfrancis.comncats.io

Table 1: Summary of Myocardial Effects of this compound

Effect Mechanism Primary Receptor Involved Outcome
Positive Inotropy Indirectly causes the release of norepinephrine from storage sites. wikipedia.org β1-adrenergic Increased force of myocardial contraction, leading to increased cardiac output. taylorandfrancis.comncats.io
Variable Chronotropy Balance between sympathetic stimulation and baroreflex-mediated inhibition. cambridge.org β1-adrenergic / Vagal Nerve Heart rate may increase, decrease, or remain unchanged depending on vagal tone. drugbank.comjptcp.com

Vascular Effects of this compound: Vasoconstriction and Vasodilation Mechanisms

The vascular effects of this compound are complex, involving both vasoconstriction and, in some circumstances, vasodilation. The primary vascular action is vasoconstriction, which is mediated by its direct agonist activity on α1-adrenergic receptors located on the smooth muscle of peripheral blood vessels. taylorandfrancis.com This α1-receptor stimulation leads to a contraction of these muscles, an increase in peripheral vascular resistance, and a subsequent rise in both systolic and diastolic blood pressure. taylorandfrancis.comdrugbank.com

Table 2: Research Findings on Vascular Effects

Vascular Effect Receptor Mechanism Result
Vasoconstriction α1-adrenergic taylorandfrancis.com Direct agonism on vascular smooth muscle. taylorandfrancis.com Increased peripheral resistance; increased systolic and diastolic blood pressure. taylorandfrancis.comdrugbank.com
Vasodilation β2-adrenergic Indirect stimulation via norepinephrine release in specific vascular beds. drugbank.com Potential for decreased resistance in certain circulations; overall effect is typically vasoconstrictive. drugbank.com

Metabolism, Biotransformation, and Pharmacokinetic Research of Mephentermine Hydrochloride

Hepatic Metabolic Pathways of Mephentermine (B94010) Hydrochloride

The liver serves as the primary site for the biotransformation of mephentermine through two principal enzymatic reactions: N-demethylation and p-hydroxylation. drugbank.comnih.govpharmacompass.compharmacompass.com These processes modify the drug's structure, facilitating its excretion.

A key metabolic route for mephentermine is N-demethylation, which involves the removal of a methyl group from the nitrogen atom. drugbank.compharmacompass.compharmacompass.comnih.gov This reaction is primarily catalyzed by the cytochrome P450 enzyme system in the liver. nih.govtandfonline.com Research using rat liver microsomes has shown that N-demethylation of mephentermine is inhibited by inhibitors of cytochrome P450, indicating its significant role. nih.govtandfonline.com This process leads to the formation of phentermine, a pharmacologically active metabolite. nih.govpharmacompass.compharmacompass.comnih.gov Studies have also indicated that the FAD-monooxygenase system may be involved in the N-demethylation of mephentermine. nih.govtandfonline.com

Parallel to N-demethylation, p-hydroxylation is another major metabolic pathway for mephentermine. drugbank.compharmacompass.compharmacompass.comnih.gov This reaction introduces a hydroxyl group (-OH) to the para-position of the phenyl ring of the mephentermine molecule. nih.gov This hydroxylation is also mediated by cytochrome P450 enzymes and is dependent on NADPH. nih.govtandfonline.comtandfonline.com The addition of the hydroxyl group increases the polarity and water solubility of the compound, which aids in its renal excretion. jaypeedigital.com This pathway results in the formation of p-hydroxymephentermine. nih.govnih.gov

Metabolite Identification and Characterization of Mephentermine Hydrochloride

The metabolic processes of mephentermine yield several identifiable compounds, with phentermine being a significant and active metabolite.

Mephentermine is a derivative of amphetamine and is structurally related to it. wikipedia.orgpolicycommons.net Its metabolism involves N-demethylation to produce phentermine. nih.govpharmacompass.compharmacompass.comnih.govncats.io Phentermine itself is also known as α-methylamphetamine. wikipedia.org While mephentermine and phentermine are closely related to amphetamine, the direct metabolic conversion to amphetamine is a complex topic. The primary identified metabolite through demethylation is phentermine.

Research has identified several other metabolites of mephentermine in addition to phentermine. In studies involving rabbit liver microsomes, N-hydroxymephentermine was identified as a metabolite. nih.govpharmacompass.compharmacompass.com Furthermore, studies in rats have identified p-hydroxymephentermine as a major urinary and biliary metabolite. tandfonline.comtandfonline.comnih.govnih.gov Other minor metabolites detected in rat urine and bile include p-hydroxyphentermine and N-hydroxyphentermine, often in their conjugated forms. nih.gov

Table 1: Identified Metabolites of this compound

MetaboliteMetabolic PathwaySpecies Detected In
Phentermine (Normephentermine)N-demethylationHuman, Rabbit, Rat nih.govpharmacompass.compharmacompass.com
p-Hydroxymephenterminep-HydroxylationRat tandfonline.comtandfonline.comnih.govnih.gov
N-HydroxymephentermineN-OxidationHuman, Rabbit nih.govpharmacompass.compharmacompass.com
p-Hydroxyphenterminep-Hydroxylation of PhentermineRat nih.gov
N-HydroxyphentermineN-Oxidation of PhentermineRat nih.gov

Excretion Pathways and Renal Clearance Studies of this compound

The final stage of mephentermine's passage through the body is its excretion, primarily via the kidneys. pharmacompass.cominvivochem.comijlbpr.com A significant portion of the drug is eliminated in the urine within 24 hours. pharmacompass.cominvivochem.com

Studies in humans have shown that after oral administration, a substantial percentage of the mephentermine dose is excreted in the urine over several days, both as the unchanged drug and as its major metabolite, phentermine. invivochem.comnih.gov The biological half-life of mephentermine has been estimated to be between 17 and 18 hours. drugbank.comru.nl

Renal excretion of mephentermine is highly dependent on urinary pH. pharmacompass.cominvivochem.comnih.gov In acidic urine, the excretion of both mephentermine and phentermine is more rapid and enhanced. pharmacompass.cominvivochem.com This is because as a weak base, mephentermine becomes more ionized in an acidic environment, which limits its reabsorption in the renal tubules. pharmacompass.cominvivochem.com Conversely, alkaline urine, which can be induced by substances like acetazolamide, leads to a decrease in the excretion of both compounds. invivochem.comnih.gov

Absorption Characteristics and Bioavailability Studies of this compound

This compound demonstrates effective absorption through various routes of administration, a critical factor in its pharmacokinetic profile. Research indicates that the compound is well absorbed from the digestive tract following oral administration. drugbank.compharmacompass.com It may also be absorbed, to a greater or lesser extent, through the nasal mucosa. pharmacompass.com

Upon intramuscular injection, the onset of action for mephentermine is prompt, typically occurring within 5 to 15 minutes, which suggests rapid absorption from the muscle tissue into the systemic circulation. pharmacompass.comwikipedia.org When administered intravenously, the onset of action is immediate, as the compound is introduced directly into the bloodstream. wikipedia.org

Despite these findings, specific pharmacokinetic parameters such as the peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and the absolute bioavailability for oral and intramuscular routes are not extensively documented in publicly available literature. One source explicitly states that detailed information on absorption and distribution is not available. medicaldialogues.in The bioavailability of intravenously administered mephentermine is presumed to be 100%, as is standard for this route of administration.

The following table summarizes the available pharmacokinetic parameters for mephentermine.

Pharmacokinetic ParameterRoute of AdministrationValueSource(s)
Onset of Action Intramuscular (IM)5 - 15 minutes pharmacompass.comwikipedia.org
Intravenous (IV)Immediate wikipedia.org
Biological Half-Life Oral9.9 ± 2.6 hours (based on urinary excretion) researchgate.net
Not Specified17 - 18 hours drugbank.com
Total Excretion Oral57 - 83% (in 54 hours, as unchanged drug and metabolites) nih.govresearchgate.net
Peak Excretion Oral2 - 4 hours post-administration researchgate.net

Medicinal Chemistry and Synthetic Methodologies of Mephentermine Hydrochloride

Chemical Synthesis Pathways and Derivatization of Mephentermine (B94010) Hydrochloride

The synthesis of Mephentermine, chemically known as N,α,α-trimethylphenethylamine, can be accomplished through several chemical routes. These pathways often involve classical organic reactions tailored to construct the specific substituted phenethylamine (B48288) backbone of the molecule.

Henry Reaction and Nitro Group Reduction in Mephentermine Synthesis

A well-established multi-step synthesis for Mephentermine commences with the Henry reaction, a classic carbon-carbon bond-forming reaction. This pathway involves the following key steps:

Henry Reaction: The synthesis is initiated by the reaction between benzaldehyde (B42025) and 2-nitropropane. This reaction, also known as a nitroaldol reaction, forms 2-methyl-2-nitro-1-phenylpropan-1-ol. Current time information in Bangalore, IN.wikipedia.org The Henry reaction is a versatile method for creating β-nitro alcohols, which are valuable intermediates in organic synthesis. Current time information in Bangalore, IN.

Nitro Group Reduction: The nitro group of the resulting 2-methyl-2-nitro-1-phenylpropan-1-ol is then reduced. This reduction can be achieved using reagents such as zinc in sulfuric acid, which converts the nitro group to a primary amine, yielding 2-phenyl-1,1-dimethylethanolamine. Current time information in Bangalore, IN.wikipedia.org

This sequence provides a foundational structure that can be further modified to yield Mephentermine.

Imine Formation and Alkylation Strategies for Mephentermine

Following the initial formation of the amino alcohol, subsequent steps involve the formation of an imine and alkylation to introduce the N-methyl group:

Imine Formation: The amino alcohol can undergo dehydration with benzaldehyde to form an imine, a compound containing a carbon-nitrogen double bond. Current time information in Bangalore, IN.

Alkylation: The final step to achieve the Mephentermine structure is the alkylation of the nitrogen atom. This is typically accomplished using an alkylating agent like iodomethane, which introduces the methyl group to the amine, forming Mephentermine. Current time information in Bangalore, IN.wikipedia.org

An alternative and more direct approach involving imine formation is the condensation of phentermine with benzaldehyde to form a Schiff base. This intermediate is then alkylated with methyl iodide to produce Mephentermine. Current time information in Bangalore, IN.wikipedia.org

Alternative Synthetic Routes to Mephentermine Hydrochloride

Beyond the Henry reaction and direct alkylation of phentermine, other classical amine syntheses can be theoretically applied to produce Mephentermine.

The Leuckart reaction is a well-known method for the reductive amination of ketones. jakami.de In a potential synthesis of Mephentermine, this reaction would involve the treatment of phenyl-2-propanone with N-methylformamide. The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to yield the final amine. The Leuckart reaction is a common method used in the synthesis of amphetamines. jakami.de

Another relevant method is the Eschweiler-Clarke reaction , which is a specific method for the methylation of primary or secondary amines. wikipedia.orgyoutube.com If one were to start with phentermine (which is α,α-dimethylphenethylamine), it could be N-methylated using formaldehyde (B43269) and formic acid to yield Mephentermine. mpdkrc.edu.in This reaction is known to be a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent. wikipedia.orgyoutube.com A key advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines from primary or secondary amines without the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com

Structure-Activity Relationship (SAR) Studies of this compound

The pharmacological activity of Mephentermine is intrinsically linked to its chemical structure. As a member of the phenethylamine and amphetamine class, its interactions with biological targets are dictated by the specific arrangement of its functional groups.

Phenethylamine and Amphetamine Structural Analogues

Mephentermine is structurally classified as N,α,α-trimethylphenethylamine. wikipedia.org This designates it as a derivative of phenethylamine, the parent compound of many psychoactive substances. wikipedia.orgwikipedia.org It is also considered a substituted amphetamine. wikipedia.orgwikipedia.org

Key structural relationships include:

It is the N-methylated analogue of phentermine . wikipedia.org Phentermine itself is α,α-dimethylphenethylamine.

It is the α,α-dimethylated analogue of methamphetamine . wikipedia.org Methamphetamine is N,α-dimethylphenethylamine.

These structural similarities and differences are crucial in determining the specific pharmacological profile of Mephentermine compared to its close relatives. Mephentermine acts as an indirectly acting sympathomimetic, primarily by inducing the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576). wikipedia.orgdrugbank.com

Impact of Structural Modifications on this compound's Pharmacological Activity

N-Methylation: The presence of a methyl group on the nitrogen atom (N-methylation) differentiates Mephentermine from phentermine. Generally, N-methylation of phenethylamines can alter their potency and selectivity for different monoamine transporters. While N-methylation of some hallucinogenic amphetamines can decrease or eliminate hallucinogenic activity, in the case of Mephentermine, it contributes to its sympathomimetic properties. drugbank.com

Alpha-Alkylation (gem-Dimethyl Group): Mephentermine possesses two methyl groups on the alpha-carbon (the carbon adjacent to the nitrogen), forming a gem-dimethyl group. This feature distinguishes it from amphetamine and methamphetamine, which have a single alpha-methyl group. The gem-dimethyl group is known to influence the metabolic stability and receptor interaction of molecules. nih.gov This structural feature can protect the molecule from metabolic degradation, potentially prolonging its duration of action. The presence of the α,α-dimethyl substitution in phentermine (and by extension, Mephentermine) is thought to contribute to its anorectic effects. fda.gov

Aromatic Ring Substitution: Mephentermine itself has an unsubstituted phenyl ring. However, substitutions on the aromatic ring of phenethylamines are known to have a significant impact on their activity. For instance, hydroxylation of the aromatic ring, as seen in the metabolite p-hydroxymephentermine, alters the compound's polarity and subsequent metabolic fate. drugbank.com

The central stimulant effects of Mephentermine are reported to be much less pronounced than those of amphetamine. nih.gov This difference in activity can be attributed to the combination of N-methylation and the gem-dimethyl substitution at the alpha-carbon, which modulates its interaction with dopamine and norepinephrine transporters compared to amphetamine and methamphetamine.

Advanced Neurobiological Research on Mephentermine Hydrochloride

Synaptic Monoamine Transporter Interactions of Mephentermine (B94010) Hydrochloride

Mephentermine's central nervous system effects are largely attributed to its interaction with monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft. iiab.me Research indicates that mephentermine, similar to other amphetamine-type substances, can act as a substrate for these transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). tandfonline.comresearchgate.net By competing with endogenous monoamines for transport, mephentermine can effectively block their reuptake. researchgate.net Furthermore, once inside the presynaptic neuron, it can disrupt the vesicular storage of monoamines via the vesicular monoamine transporter 2 (VMAT2), leading to an increased cytoplasmic concentration of these neurotransmitters. iiab.menih.gov

The interaction with these transporters is not uniform. Amphetamine and methamphetamine, for instance, exhibit higher potency at NET, followed by DAT, and are significantly less potent at SERT. nih.gov While specific binding affinity data for mephentermine hydrochloride across all three transporters is not as extensively documented as for other amphetamines, its structural and functional similarities suggest a comparable profile. tandfonline.com The active metabolite of mephentermine, phentermine, is known to block both dopamine and norepinephrine transporters. tandfonline.com This interaction with monoamine transporters is a critical initial step in the cascade of neurochemical events that underlie its stimulant effects.

Neurotransmitter Reuptake Inhibition and Release Enhancement by this compound

This compound exerts its influence on neurotransmission primarily through a dual mechanism: the inhibition of neurotransmitter reuptake and the enhancement of their release. wikipedia.orgiiab.me It is classified as an indirectly acting sympathomimetic amine, meaning it boosts the effects of endogenous catecholamines. drugbank.comtaylorandfrancis.com The primary mechanism involves the release of norepinephrine from presynaptic nerve terminals. iiab.medrugbank.com This action is not limited to norepinephrine; mephentermine also promotes the release of dopamine. wikipedia.orgsci-hub.se

The process of release enhancement is complex. Mephentermine can enter the presynaptic neuron via monoamine transporters and can also diffuse across the cell membrane. iiab.me Once inside, it disrupts the storage of monoamines in synaptic vesicles by interacting with VMAT2, causing the vesicles to release their contents into the cytoplasm. iiab.me This leads to a reversal of the direction of transport by DAT and NET, causing these transporters to pump dopamine and norepinephrine out of the neuron and into the synaptic cleft. iiab.meresearchgate.net This flood of neurotransmitters into the synapse significantly amplifies neuronal signaling. It has also been suggested that phentermine, a metabolite of mephentermine, may inhibit monoamine oxidases (MAO-A and MAO-B), which would further increase the synaptic concentration of monoamines by reducing their breakdown. ncats.iomedchemexpress.com

Neuromodulatory Effects and Brain Circuitry Studies of this compound

The neuromodulatory effects of this compound extend to various brain circuits, largely due to its influence on monoaminergic systems. These systems, which include dopaminergic, noradrenergic, and serotonergic pathways, are crucial for regulating mood, arousal, reward, and executive function. taylorandfrancis.com Mephentermine's ability to increase the synaptic levels of dopamine and norepinephrine allows it to modulate activity within these critical circuits. tandfonline.com

The mesolimbic dopamine pathway, often referred to as the brain's "reward circuit," is a key target. By increasing dopamine release in areas like the nucleus accumbens and prefrontal cortex, mephentermine can produce feelings of euphoria and reinforcement, which are central to its stimulant properties. sci-hub.se The noradrenergic system, originating from the locus coeruleus and projecting throughout the brain, is also significantly affected. The release of norepinephrine contributes to increased alertness, focus, and sympathetic nervous system activation. wikipedia.org

While direct studies on the specific brain circuitry changes induced by mephentermine are not as abundant as for more common stimulants, the known mechanisms of action of amphetamine-like drugs provide a strong framework for understanding its effects. These substances are known to alter functional connectivity within brain networks involved in executive control, attention, and reward processing. osf.io

Preclinical Models of Central Stimulant Effects Induced by this compound

Preclinical animal models are instrumental in characterizing the central stimulant effects of psychoactive compounds like this compound. These models allow for the controlled investigation of behavioral and neurochemical changes that are analogous to those observed in humans.

One common paradigm used to assess stimulant properties is the measurement of spontaneous locomotor activity. Studies with similar compounds, such as mephedrone, have shown that they can induce hyperlocomotion in mice, a classic indicator of central stimulant action. nih.gov Another important preclinical model is the conditioned place preference (CPP) test, which is used to evaluate the rewarding and reinforcing properties of a drug. While specific CPP data for mephentermine is limited, its mechanism of increasing dopamine in reward pathways suggests it would likely induce a preference for the drug-paired environment. sci-hub.se

Furthermore, animal models can be used to study the neurochemical changes in the brain following drug administration. Techniques like in vivo microdialysis can measure the real-time release of neurotransmitters such as dopamine and norepinephrine in specific brain regions, providing a direct link between the drug's action and its behavioral effects. Studies on amphetamines have extensively used these models to demonstrate their profound impact on monoamine release. nih.gov

Neurochemical Basis of this compound-Induced Psychosis and Behavioral Changes

The use of mephentermine has been associated with the development of psychosis and other significant behavioral changes, a phenomenon that has a clear neurochemical basis. sci-hub.senih.gov Mephentermine-induced psychosis is characterized by symptoms such as hallucinations, delusions, paranoia, and agitation. iiab.menih.gov These symptoms are thought to be primarily driven by excessive dopaminergic activity in the brain, particularly in the mesolimbic pathway. sci-hub.se

The sustained and elevated release of dopamine, caused by mephentermine's action on DAT and VMAT2, can lead to a state of hyperdopaminergia that is similar to the neurochemical state implicated in primary psychotic disorders like schizophrenia. sci-hub.seresearchgate.net This overstimulation of dopamine receptors can disrupt normal thought processes and perception, leading to the emergence of psychotic symptoms. researchgate.net

Cardiovascular Pharmacology Research on Mephentermine Hydrochloride

Hemodynamic Response Mechanisms of Mephentermine (B94010) Hydrochloride

Mephentermine's hemodynamic effects are a composite of its influence on cardiac output, systemic vascular resistance, and the resulting regulation of blood pressure. It functions as an alpha-adrenergic receptor agonist while also indirectly triggering the release of endogenous norepinephrine (B1679862). taylorandfrancis.com

Cardiac Output Regulation

Mephentermine generally increases cardiac output. taylorandfrancis.comjptcp.com This augmentation is a primary contributor to its pressor effect. The enhancement of cardiac output is driven by two principal mechanisms: a direct increase in myocardial contractility and an increase in venous return to the heart. jptcp.com By stimulating beta-adrenergic receptors via norepinephrine release, mephentermine enhances the force of cardiac contraction. jccpractice.com Simultaneously, it can dilate arteries and arterioles in certain vascular beds, such as in skeletal muscle, which facilitates an increased flow of blood back to the heart. jptcp.com Studies in animal models with induced cardiovascular depression have demonstrated that mephentermine significantly improves cardiac output. nih.gov

Systemic Vascular Resistance Modulation

The effect of Mephentermine Hydrochloride on systemic vascular resistance (SVR) can be variable. Its action as an alpha-1 receptor agonist promotes vasoconstriction, which would be expected to increase SVR. taylorandfrancis.com However, its indirect action, leading to norepinephrine release, also stimulates beta-adrenergic receptors, which can cause vasodilation in specific vascular beds like those in skeletal and mesenteric tissues. jptcp.com This dual action can result in a net effect that may not uniformly increase SVR. Some research indicates that the primary mechanism for the increase in arterial blood pressure is the increased cardiac output rather than a pronounced increase in SVR. clinicaltrials.gov A study on the effects of mephentermine on myocardial oxygen consumption also investigated its impact on peripheral vascular resistance. nih.gov

Blood Pressure Homeostasis Mechanisms

Mephentermine effectively increases both systolic and diastolic blood pressure. taylorandfrancis.com This pressor response is the culmination of its effects on cardiac output and vascular resistance. The core mechanism is its ability to act as an indirectly acting sympathomimetic agent, causing the release of norepinephrine. taylorandfrancis.comwikipedia.org Norepinephrine then acts on both alpha and beta-adrenergic receptors. The stimulation of alpha-adrenergic receptors leads to vasoconstriction, while beta-adrenergic stimulation enhances cardiac contractility and heart rate, collectively elevating blood pressure. researchgate.net The change in heart rate itself can be variable and is influenced by the degree of vagal tone in the individual. jptcp.com Comparative studies with other vasopressors like norepinephrine have shown that while both effectively maintain blood pressure, mephentermine can result in a significantly higher heart rate after a period. nih.gov

Hemodynamic Parameter Effect of this compound Primary Mechanism
Cardiac Output Increase taylorandfrancis.comjptcp.comPositive inotropic effect; Increased venous return jptcp.com
Systemic Vascular Resistance Variable jptcp.comBalance between alpha-agonist vasoconstriction and beta-mediated vasodilation taylorandfrancis.comjptcp.com
Systolic Blood Pressure Increase taylorandfrancis.comIncreased cardiac output and vasoconstriction taylorandfrancis.com
Diastolic Blood Pressure Increase taylorandfrancis.comVasoconstriction taylorandfrancis.com
Heart Rate Variable; often increases jptcp.comnih.govBeta-adrenergic stimulation; dependent on vagal tone jptcp.comnih.gov

Myocardial Contractility and Electrophysiology Studies of this compound

Mephentermine directly influences the heart's mechanical and electrical functions, primarily through its indirect sympathomimetic activity.

Positive Inotropic Effects

Mephentermine exerts a distinct positive inotropic effect on the myocardium, meaning it strengthens the force of the heart's contractions. jccpractice.com This is a cornerstone of its therapeutic action in hypotensive states. The effect is not direct but is mediated by the release of norepinephrine from adrenergic nerve terminals within the heart muscle. jptcp.com This released norepinephrine then binds to beta-1 adrenergic receptors on cardiac muscle cells, initiating a signaling cascade that leads to increased intracellular calcium and enhanced contractility. This increased contractile force is a major factor in the observed increase in cardiac output. jccpractice.comnih.gov

Atrioventricular Conduction and Refractory Period Dynamics

Research has shown that this compound alters the electrophysiological properties of the heart. Specifically, it shortens the refractory period of the atrioventricular (AV) node. jptcp.com This action, coupled with an increase in the conduction velocity through the ventricles, facilitates a more rapid transmission of electrical impulses through the heart. jptcp.com These effects are also attributed to the indirect stimulation of beta-adrenergic receptors via norepinephrine release. jptcp.com

Electrophysiological Parameter Effect of this compound
Myocardial Contractility (Inotropy) Positive (Increased force of contraction) jccpractice.com
Atrioventricular (AV) Node Refractory Period Shortened jptcp.com
Ventricular Conduction Velocity Increased jptcp.com

Ventricular Conduction Velocity Research

Research into the electrophysiological properties of this compound has demonstrated its effects on the ventricular conduction system. Studies have shown that mephentermine shortens the conduction time through both the ventricular muscle and the Purkinje tissue. nih.gov This increase in ventricular conduction velocity is accompanied by a reduction in the refractory period of the ventricle and a decrease in atrioventricular (AV) conduction time. nih.govnih.govijmrp.com

The mechanism underlying these changes is attributed to the indirect stimulation of β-adrenergic receptors. nih.govijmrp.com Mephentermine triggers the release of norepinephrine from its storage sites, which in turn acts on these receptors to produce a positive inotropic effect on the myocardium and enhance conduction velocity. nih.govijmrp.com It is believed that this acceleration of ventricular conduction is a key factor in the antifibrillatory action of mephentermine. nih.gov By shortening the conduction time, the ventricle is prevented from responding to more than one order of excitation, which can help to terminate arrhythmias such as atrial flutter that are sustained by a circus movement. nih.gov

Comparative Cardiovascular Efficacy Studies of this compound

The cardiovascular efficacy of this compound has been compared to other vasopressors, particularly in the management of hypotension induced by spinal anesthesia.

Comparison with Phenylephrine (B352888)

Multiple studies have compared the efficacy of mephentermine and phenylephrine in managing hypotension, often in the context of spinal anesthesia for cesarean sections. Phenylephrine, a pure α1-adrenergic receptor agonist, generally demonstrates a faster onset of action and is more effective in rapidly restoring systolic blood pressure. healthcare-bulletin.co.ukjmsronline.inanesthesiologypaper.com However, its use is frequently associated with a significant decrease in heart rate (bradycardia) and a potential reduction in cardiac output. healthcare-bulletin.co.uknih.gov

Mephentermine, a mixed-acting sympathomimetic with both α- and β-adrenergic activity, tends to have a slower onset of action. healthcare-bulletin.co.uk While it effectively maintains arterial blood pressure, its primary advantage lies in its ability to preserve or even increase heart rate, thereby maintaining cardiac output more effectively than phenylephrine. healthcare-bulletin.co.ukanesthesiologypaper.com This makes mephentermine a preferable option in patients who are prone to bradycardia. healthcare-bulletin.co.uk The choice between the two vasopressors often involves a trade-off between the speed of blood pressure restoration and the desired effect on heart rate. healthcare-bulletin.co.ukanesthesiologypaper.com

FeatureMephenterminePhenylephrine
Mechanism of Action Mixed α and β-adrenergic agonist (indirect-acting)Selective α1-adrenergic receptor agonist (direct-acting)
Onset of Action SlowerFaster
Effect on Systolic Blood Pressure Effective, but slower restorationMore rapid and reliable restoration
Effect on Heart Rate Maintains or increases heart rateOften causes reflex bradycardia
Effect on Cardiac Output Generally maintained or increasedMay be decreased

Comparison with Ephedrine

Comparisons between mephentermine and ephedrine, another mixed-acting sympathomimetic, have shown that both are effective in managing hypotension during spinal anesthesia. ijmrp.comnih.gov Some research suggests that mephentermine may be better at maintaining blood pressure. ijmrp.com Both drugs act by directly and indirectly stimulating α and β-adrenergic receptors, leading to increased heart rate and cardiac output. nih.govaimdrjournal.com

ParameterMephentermineEphedrine
Systolic Blood Pressure Effective in maintainingEffective in maintaining
Heart Rate Maintained or increasedIncreased
Adverse Effects Lower incidence of nausea/vomiting in one study; potential for bradycardia in anotherHigher incidence of nausea/vomiting in one study
Neonatal Outcome SimilarSimilar

Comparison with Other Vasopressors

Mephentermine has also been compared with other vasopressors such as norepinephrine. In the context of managing spinal anesthesia-induced hypotension, intravenous norepinephrine has been found to be more effective than mephentermine in terms of the response percentage to the first dose and in maintaining a stable maternal heart rate. nih.govnih.gov While both drugs are effective at maintaining systolic blood pressure, norepinephrine's faster onset and shorter half-life may necessitate more frequent bolus administrations. nih.govaijournals.com Tachycardia is more commonly associated with mephentermine use compared to norepinephrine. academicmed.org

There is a lack of direct comparative studies between mephentermine and dopamine (B1211576) in the available research. Dopamine's effects are dose-dependent; at low doses, it can cause vasodilation, while at higher doses, it increases myocardial contractility and heart rate, and at the highest doses, it causes vasoconstriction. nih.govems1.com

Cardiomyopathy and Left Ventricular Dysfunction Research Associated with this compound

There is evidence from case reports associating mephentermine use with cardiomyopathy and severe left ventricular (LV) dysfunction. nih.govtandfonline.comresearchgate.net One notable case involved a 32-year-old professional bodybuilder who presented with acute decompensated heart failure after using mephentermine for three months in addition to anabolic androgenic steroids. nih.govtandfonline.com Echocardiography revealed severe LV dysfunction. nih.govtandfonline.com The patient's LV function showed steady improvement after discontinuing mephentermine, but his ventricular function deteriorated upon resuming its use. nih.govtandfonline.com

The proposed mechanism for mephentermine-associated cardiomyopathy is its sympathomimetic action, which leads to a state of catecholamine excess. taylorandfrancis.com Mephentermine is structurally and physiologically similar to methamphetamine, and methamphetamine-associated cardiomyopathy is a recognized condition. taylorandfrancis.com The cardiotoxic effects are thought to be due to drug-induced vasospasm, ischemia, direct toxicity to cardiomyocytes, and the deleterious effects of excess catecholamines. taylorandfrancis.com

Impact of this compound on Uteroplacental Blood Flow

The impact of this compound on uteroplacental blood flow is not extensively documented in recent literature. Hypotension following spinal anesthesia can lead to decreased uteroplacental blood flow, which can in turn impair fetal oxygenation. jmsronline.in The use of a vasopressor that can effectively restore maternal blood pressure is crucial in such scenarios.

Mephentermine's mechanism of action, which involves increasing cardiac output, may be beneficial for placental circulation. healthcare-bulletin.co.uk An older study conducted in pregnant ewes investigated the effects of mephentermine on uterine blood flow, but the specific outcomes of this research are not detailed in the available abstract. nih.gov It is generally accepted that maintaining maternal cardiac output helps to preserve uteroplacental blood flow. saspublishers.com However, mephentermine has also been associated with increased uterine contractions. xiahepublishing.com More contemporary and detailed research is needed to fully elucidate the specific effects of mephentermine on uteroplacental blood flow in humans.

Toxicological Investigations and Adverse Effect Mechanisms of Mephentermine Hydrochloride

Cardiotoxicity Research of Mephentermine (B94010) Hydrochloride

Research into the cardiotoxic effects of Mephentermine Hydrochloride has identified several mechanisms through which it can induce severe cardiac complications. As a sympathomimetic agent, its primary mode of action involves the indirect stimulation of adrenergic receptors by promoting the release of norepinephrine (B1679862) from nerve terminals. wikipedia.orgdrugbank.com This surge in catecholamines significantly impacts cardiac function and can lead to a range of adverse events.

Mephentermine's arrhythmogenic potential stems from its indirect sympathomimetic activity. By triggering the release of endogenous norepinephrine, it stimulates β-adrenergic receptors in the heart. wikipedia.orgiiab.me This stimulation has a positive inotropic effect (increased contractility) and also alters the heart's electrical conduction system. wikipedia.org Specifically, it shortens the atrioventricular (AV) conduction time and the refractory period of the AV node, while increasing ventricular conduction velocity. wikipedia.org

This alteration in cardiac electrophysiology can lead to various arrhythmias, including extrasystoles and potentially fatal ventricular arrhythmias. iiab.menih.gov In some cases, atrioventricular (AV) block has been reported as a severe reaction. wikipedia.orgiiab.me The risk of arrhythmias is notably higher in individuals with pre-existing heart disease or when used concomitantly with other drugs that increase cardiac irritability, such as cyclopropane (B1198618) or halogenated hydrocarbon general anesthetics. nih.gov

Table 1: Electrophysiological Effects of this compound

Cardiac Parameter Effect Mechanism Potential Outcome
AV Conduction Time Shortened Indirect β-adrenergic stimulation Increased risk of tachyarrhythmias
AV Node Refractory Period Shortened Indirect β-adrenergic stimulation Increased ventricular response rate
Ventricular Conduction Increased Indirect β-adrenergic stimulation Ventricular arrhythmias

While Mephentermine generally exerts a cardiac stimulant effect at therapeutic levels, large doses can paradoxically lead to myocardial depression. drugbank.comnih.gov The exact mechanism for this dose-dependent depression is not fully elucidated but is a recognized toxic effect.

More severe is the potential for Mephentermine to cause structural damage to the heart muscle, leading to cardiomyopathy. Case studies have documented severe left ventricular (LV) dysfunction and acute decompensated heart failure in individuals misusing the drug. nih.govtaylorandfrancis.com The pathophysiology is thought to be linked to the excessive catecholamine release it induces. taylorandfrancis.com Mephentermine is structurally and functionally similar to methamphetamine, and methamphetamine-associated cardiomyopathy is a known entity. taylorandfrancis.com The proposed mechanisms, extrapolated from related compounds, include:

Direct Toxicity: The drug or its metabolites may have a direct toxic effect on cardiomyocytes. taylorandfrancis.com

Catecholamine-Mediated Injury: Sustained high levels of norepinephrine can be directly toxic to heart muscle cells, leading to fibrosis and dysfunction. taylorandfrancis.com

Vasospasm and Ischemia: The potent vasoconstrictive effects can lead to coronary artery vasospasm, reducing blood flow to the myocardium and causing ischemic damage. taylorandfrancis.comelsevierpure.com

In one documented case, a patient's LV function deteriorated upon resuming Mephentermine use after a period of cessation, strongly suggesting a causal link between the drug and myocardial damage. nih.gov

Potentially fatal reactions associated with Mephentermine toxicity include cerebral hemorrhage and pulmonary edema. wikipedia.orgiiab.me The pathophysiology of these events is directly linked to the drug's potent cardiovascular effects.

Cerebral Hemorrhage: Mephentermine significantly increases both systolic and diastolic blood pressure. drugbank.com This hypertensive effect is a primary risk factor for intracerebral hemorrhage. nih.govnih.gov Chronic or acute severe hypertension can cause damage to small, deep-penetrating arteries in the brain, leading to microaneurysms (Charcot-Bouchard aneurysms) or fibrinoid necrosis, which can rupture and cause bleeding into the brain parenchyma. nih.gov The risk is amplified by Mephentermine's vasoconstrictive properties. wikipedia.org

Pulmonary Edema: This condition involves the accumulation of fluid in the lung's air sacs (alveoli), impairing gas exchange. nih.gov In the context of Mephentermine toxicity, it is typically cardiogenic, meaning it results from heart dysfunction. medscape.com The drug's potential to cause severe LV dysfunction and myocardial depression impairs the heart's ability to pump blood effectively. nih.govtaylorandfrancis.com This leads to a backup of pressure in the pulmonary circulation, increasing the hydrostatic pressure in the pulmonary capillaries and forcing fluid into the interstitial and alveolar spaces. nih.govmedscape.com

Central Nervous System Toxicity of this compound

Mephentermine readily crosses the blood-brain barrier and exerts significant effects on the central nervous system (CNS), which can lead to severe toxicity, especially with high doses or prolonged misuse.

Mephentermine is known to induce a range of psychological and behavioral disturbances, from anxiety and restlessness to overt psychosis. wikipedia.orgiiab.me Reported symptoms include agitation, confusion, irritability, insomnia, hallucinations, and paranoia. wikipedia.orgmedicaljournalshouse.com In some instances, misuse has led to mania or aggressive and assaultive behaviors. nih.govkjponline.com

The primary mechanism for these effects is Mephentermine's action as a CNS stimulant. It undergoes N-demethylation in the body to form amphetamine, a potent agent for releasing dopamine (B1211576) and norepinephrine in the brain. taylorandfrancis.commedicaljournalshouse.com The excessive release of these neurotransmitters, particularly dopamine in the mesolimbic pathway, is the probable cause of the psychotic symptoms. medicaljournalshouse.com This mechanism is consistent with the dopamine hypothesis of psychosis. Case reports have described individuals developing acute psychosis, sometimes with a delayed onset, after initiating or increasing their dose of Mephentermine. medicaljournalshouse.comnih.gov

Table 2: CNS-Mediated Effects of this compound

Effect Associated Symptoms Primary Neurotransmitter(s) Implicated
CNS Stimulation Restlessness, anxiety, insomnia, tremor wikipedia.org Norepinephrine, Dopamine
Psychosis Hallucinations, delusions, incoherence medicaljournalshouse.comnih.gov Dopamine

Convulsions are a recognized adverse effect of Mephentermine toxicity, indicative of severe CNS stimulation. wikipedia.orgiiab.memedicaljournalshouse.com While the specific molecular mechanism in the context of Mephentermine is not detailed in extensive studies, it is understood to be a consequence of its powerful CNS stimulant properties, similar to other amphetamines.

The massive release of excitatory neurotransmitters like norepinephrine and dopamine can lead to a state of neuronal hyperexcitability, disrupting the normal balance between excitatory and inhibitory signals in the brain. This can lower the seizure threshold, making convulsions more likely. The CNS stimulation that produces effects like agitation and psychosis can, at higher concentrations, escalate to the point of causing disorganized, widespread electrical discharges in the brain, resulting in a seizure. medicaljournalshouse.com

Compound Reference Table

Compound Name
This compound
Mephentermine
Norepinephrine
Dopamine
Amphetamine
Methamphetamine
Cyclopropane
Halothane (B1672932)
Olanzapine
Fluoxetine
Oxcarbazepine
Baclofen
Naltrexone

Dependence and Addiction Pathways

This compound's potential for dependence and addiction is rooted in its neurochemical actions, which bear a significant resemblance to those of other stimulant drugs, particularly methamphetamine. nih.gov As a sympathomimetic amine, mephentermine primarily functions as an indirect-acting agonist, triggering the release of key neurotransmitters, namely norepinephrine and dopamine. wikipedia.orgnih.gov This surge of catecholamines in the synaptic cleft leads to the stimulant effects sought by users, but also lays the groundwork for neuroadaptive changes that can culminate in dependence.

The addictive potential of mephentermine is intrinsically linked to its influence on the brain's reward circuitry. By augmenting dopamine release in regions such as the nucleus accumbens, it reinforces drug-taking behavior, creating a powerful cycle of use and craving. The euphoric and energizing effects serve as primary reinforcers, encouraging repeated administration. Over time, the brain may adapt to the elevated levels of dopamine by downregulating its own dopamine receptors, a phenomenon that contributes to tolerance. Consequently, users may require progressively larger doses to achieve the desired effects, escalating the risk of adverse consequences.

Withdrawal from mephentermine can precipitate a range of distressing symptoms, further perpetuating the cycle of addiction. These can include fatigue, profound lack of energy (anergia), and intense cravings for the drug. The psychological withdrawal can be particularly challenging, with individuals experiencing irritability, anxiety, and depression.

Case studies of individuals who have misused mephentermine, often for performance enhancement in athletic or bodybuilding contexts, highlight the development of dependence. nih.govresearchgate.net These reports frequently describe a pattern of escalating use, preoccupation with obtaining and using the drug, and continued use despite the emergence of negative physical and psychological consequences. nih.govresearchgate.net The subjective effects reported by users, such as increased energy and stamina, are powerful motivators for continued administration, underscoring the compound's significant addictive liability.

Organ-Specific Toxicity Studies of this compound

While comprehensive, controlled toxicological studies on the organ-specific effects of this compound are limited, a growing body of clinical evidence, primarily from case reports of misuse, points to its potential for significant end-organ damage. The sympathomimetic and cardiovascular-stimulating properties of the drug are central to its toxicity profile.

Cardiovascular System: The cardiovascular system appears to be particularly vulnerable to the toxic effects of mephentermine. Its mechanism of action, involving the release of norepinephrine, leads to increased heart rate, contractility, and blood pressure. apollopharmacy.in In cases of overdose or chronic abuse, this can precipitate a range of adverse cardiovascular events. Reports have documented severe hypertension, tachycardia, and arrhythmias in individuals misusing mephentermine. nih.gov Of particular concern is the potential for mephentermine-induced cardiomyopathy. A case study detailed a professional bodybuilder who developed acute decompensated heart failure and severe left ventricular dysfunction following several months of mephentermine use. researchgate.net The patient's ventricular function showed improvement upon cessation of the drug and deteriorated upon reuse, suggesting a causal link. researchgate.net The proposed mechanisms for this cardiotoxicity include direct toxic effects on the myocardium and the consequences of sustained, excessive catecholamine stimulation.

Nervous System: The central nervous system (CNS) is a primary target of mephentermine's effects and, consequently, its toxicity. The stimulant properties can lead to a spectrum of neurological and psychiatric adverse events. Acute effects can include anxiety, restlessness, tremors, and insomnia. wikipedia.org In cases of high-dose use or overdose, more severe CNS toxicity can manifest as confusion, hallucinations, convulsions, and psychosis. wikipedia.orgmedicaljournalshouse.com Several case reports have described the emergence of acute paranoid psychosis in individuals abusing mephentermine. nih.gov This is thought to be mediated by the excessive release of dopamine, a neurotransmitter implicated in the pathophysiology of psychotic disorders.

Hepatic and Renal Systems: Evidence for mephentermine-induced liver and kidney damage is emerging, primarily from case reports of acute toxicity. One notable case described a 24-year-old male who developed acute psychosis along with grossly deranged liver and kidney function tests after a single high-dose use of mephentermine. medicaljournalshouse.com While the precise mechanisms of hepatotoxicity and nephrotoxicity are not well-elucidated, they may be related to hypoperfusion secondary to vasoconstriction, direct cellular toxicity, or a combination of factors. The following table summarizes findings from a case report of acute mephentermine toxicity.

ParameterFindingReference
Psychiatric Acute Psychosis medicaljournalshouse.com
Hepatic Grossly deranged liver function tests medicaljournalshouse.com
Renal Grossly deranged kidney function tests medicaljournalshouse.com

Acute versus Chronic Toxicity Profiles of this compound

The toxicological profile of this compound can be differentiated based on the duration of exposure, with acute and chronic use leading to distinct, though sometimes overlapping, patterns of adverse effects.

Acute Toxicity: Acute toxicity from mephentermine is typically associated with overdose or high-dose recreational use. The clinical presentation is dominated by an overstimulation of the sympathetic nervous system. Potentially fatal reactions can result from atrioventricular block, central nervous system stimulation, cerebral hemorrhage, pulmonary edema, and ventricular arrhythmias. wikipedia.org

Key features of the acute toxicity profile include:

Cardiovascular: Severe hypertension, tachycardia, palpitations, and potentially life-threatening arrhythmias.

Neurological: Agitation, restlessness, tremors, confusion, hallucinations, seizures, and acute psychosis. medicaljournalshouse.com

Other: Nausea, vomiting, and in severe cases, rhabdomyolysis leading to acute kidney injury. A case of acute liver and kidney injury following a single high-dose exposure has been reported. medicaljournalshouse.com

The following table outlines the spectrum of effects observed in acute mephentermine toxicity.

SystemAcute Toxic Effects
Cardiovascular Severe hypertension, Tachycardia, Arrhythmias
Neurological Agitation, Hallucinations, Seizures, Acute Psychosis
Renal Acute Kidney Injury
Hepatic Acute Liver Injury

Chronic Toxicity: Chronic toxicity associated with this compound is most prominently characterized by the development of dependence and persistent psychiatric complications. The long-term, repeated stimulation of the cardiovascular and central nervous systems can also lead to cumulative organ damage.

Key features of the chronic toxicity profile include:

Psychiatric: The most frequently reported adverse effect of chronic use is the development of dependence. researchgate.net Psychotic symptoms, which may initially be transient, can become persistent with long-term abuse. nih.gov

Cardiovascular: Sustained hypertension and tachycardia can increase the risk of long-term cardiovascular complications. There is evidence to suggest that chronic use can lead to decompensated heart failure and cardiomyopathy. researchgate.net

Hepatic and Renal: While less well-documented than the cardiovascular and psychiatric effects, there are reports of hepatic and renal damage in chronic users. researchgate.net

The following table provides a comparative overview of the acute and chronic toxicity profiles of this compound.

FeatureAcute Toxicity ProfileChronic Toxicity Profile
Onset Rapid, following high-dose exposureGradual, with prolonged use
Primary Manifestations Sympathetic overstimulation, acute psychosis, potential for acute organ failureDependence, persistent psychosis, potential for cumulative organ damage
Cardiovascular Effects Severe hypertension, arrhythmiasSustained hypertension, cardiomyopathy, heart failure
Neurological Effects Agitation, seizures, transient psychosisDependence, persistent psychosis
Hepatic/Renal Effects Acute injury reportedDamage reported in chronic users

Drug Interaction Research and Clinical Implications of Mephentermine Hydrochloride

Pharmacodynamic Interaction Mechanisms of Mephentermine (B94010) Hydrochloride

Mephentermine Hydrochloride primarily functions as an indirectly acting sympathomimetic amine. Its principal mechanism involves triggering the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals, which then stimulates adrenergic receptors to elicit a physiological response wikipedia.orgiiab.metaylorandfrancis.com. This indirect action is the foundation for its significant pharmacodynamic interactions with several classes of drugs.

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The co-administration of this compound with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of severe hypertensive crisis wikipedia.orgiiab.me. This interaction stems from a synergistic effect on norepinephrine levels.

Mechanism of Interaction : Mephentermine stimulates the release of norepinephrine from storage vesicles in adrenergic neurons iiab.metaylorandfrancis.com. Simultaneously, MAOIs inhibit the action of monoamine oxidase, the enzyme responsible for the metabolic degradation of neurotransmitters like norepinephrine in the presynaptic neuron medicinenet.compsychscenehub.com. This dual action results in a massive and sustained increase in the concentration of norepinephrine at the synaptic cleft. The excess norepinephrine leads to hyperstimulation of alpha- and beta-adrenergic receptors, causing intense vasoconstriction and cardiac stimulation, which culminates in a rapid and dangerous elevation of blood pressure nih.govnih.gov.

Research on phentermine, a major metabolite of mephentermine, has shown that it also possesses MAO-A inhibitory properties, similar in potency to antidepressants like moclobemide (B1677376) nih.govhmdb.ca. This suggests a potential secondary mechanism where mephentermine or its metabolite could directly contribute to the inhibition of norepinephrine breakdown, further amplifying the hypertensive effect.

Table 1: Pharmacodynamic Interaction of Mephentermine with MAOIs

Interacting Drug ClassMechanism of Mephentermine ActionMechanism of MAOI ActionCombined Clinical Effect
Monoamine Oxidase Inhibitors (MAOIs)Promotes release of norepinephrine from presynaptic neurons.Inhibits the enzymatic breakdown of norepinephrine.Synergistic increase in synaptic norepinephrine, leading to severe hypertension.

Interactions with Tricyclic Antidepressants (TCAs)

A significant and potentially hazardous interaction can occur between this compound and Tricyclic Antidepressants (TCAs), which may also lead to a hypertensive crisis wikipedia.orgiiab.metaylorandfrancis.com.

Mechanism of Interaction : TCAs function, in part, by blocking the reuptake of norepinephrine and serotonin (B10506) from the synaptic cleft back into the presynaptic neuron mayoclinic.org. By inhibiting this reuptake mechanism, TCAs increase the ambient concentration and prolong the action of norepinephrine in the synapse. When Mephentermine is administered concurrently, it adds to this effect by actively releasing more norepinephrine from the neuron taylorandfrancis.com. The combination of increased release and blocked reuptake leads to a pronounced accumulation of norepinephrine, potentiating its pressor effects and risking severe hypertension taylorandfrancis.comnih.gov.

Interactions with Anesthetic Agents

The use of this compound with certain halogenated anesthetic agents, specifically cyclopropane (B1198618) and halothane (B1672932), is associated with a high risk of cardiac arrhythmias wikipedia.orgiiab.me.

Mechanism of Interaction : Halogenated hydrocarbon anesthetics like halothane and cyclopropane are known to sensitize the myocardium to the effects of catecholamines (such as epinephrine (B1671497) and norepinephrine) tums.ac.ir. This sensitization lowers the threshold for developing ventricular arrhythmias nih.govwfsahq.org. Mephentermine, by causing the release of endogenous norepinephrine, increases the concentration of this arrhythmogenic catecholamine at the myocardial adrenergic receptors taylorandfrancis.com. In a heart already sensitized by the anesthetic, this surge in norepinephrine can readily trigger serious ventricular disturbances, including ventricular fibrillation nih.gov. Research has pointed to a re-entrant mechanism for these arrhythmias, where both a critical increase in blood pressure and heart rate are necessary precursors nih.gov.

Table 2: Interaction of Mephentermine with Anesthetic Agents

Anesthetic AgentEffect on MyocardiumMephentermine ActionResulting Clinical Implication
HalothaneSensitizes heart to catecholamines.Releases endogenous norepinephrine.Increased risk of serious ventricular arrhythmias.
CyclopropaneSensitizes heart to catecholamines.Releases endogenous norepinephrine.Increased risk of ventricular arrhythmias.

Interactions with Other Sympathomimetics

Given that Mephentermine is itself a sympathomimetic, its use with other drugs of the same class results in additive physiological effects nih.gov.

Mechanism of Interaction : The interaction mechanism depends on the specific sympathomimetic co-administered.

Indirect-acting sympathomimetics (e.g., amphetamine): These agents also work by releasing norepinephrine. Their concurrent use with mephentermine leads to a greater-than-additive release of norepinephrine, significantly increasing the risk of excessive cardiovascular and central nervous system stimulation drugbank.com.

Direct-acting sympathomimetics (e.g., phenylephrine (B352888), norepinephrine): These drugs directly stimulate adrenergic receptors. Mephentermine increases the amount of endogenous norepinephrine available to compete for and stimulate these same receptors, leading to a potentiated pressor response.

Additionally, additive vasoconstricting effects are observed when mephentermine is combined with ergot alkaloids and oxytocin (B344502) wikipedia.orgiiab.memedicaldialogues.in. While oxytocin can cause hypotension, its co-administration with a vasopressor like mephentermine is a complex interaction often managed in clinical settings like spinal anesthesia for caesarean sections to maintain hemodynamic stability jmsronline.innih.govresearchgate.net.

Pharmacokinetic Interaction Mechanisms of this compound

Impact on Drug Metabolism and Clearance

The primary pharmacokinetic interactions involving this compound are related to its metabolism and urinary excretion.

Metabolism : Mephentermine is metabolized in the liver, primarily through two pathways: N-demethylation to its major active metabolite, phentermine, and p-hydroxylation medicaldialogues.innih.gov. Research in rat liver microsomes indicates that these processes involve both the cytochrome P450 (CYP450) enzyme system and the FAD-monooxygenase system nih.gov. While specific CYP isozymes have not been fully elucidated for mephentermine, the involvement of this system suggests a potential for interactions with drugs that are potent inhibitors or inducers of CYP enzymes openanesthesia.orgyoutube.com. However, detailed clinical studies on this aspect are limited.

Clearance and Excretion : Mephentermine and its metabolite, phentermine, are excreted via the urine medicaldialogues.in. Crucially, the rate of excretion is highly dependent on urinary pH nih.gov. In acidic urine, these amine compounds are more ionized, which reduces their tubular reabsorption and significantly increases their renal clearance nih.gov. Conversely, in alkaline urine, a greater proportion of the drug is in a non-ionized state, allowing for enhanced passive reabsorption back into the bloodstream, thereby decreasing its clearance and prolonging its half-life nih.govnih.gov. A study demonstrated that the administration of acetazolamide, a diuretic that alkalinizes the urine, resulted in a marked decrease in the excretion of both mephentermine and phentermine nih.gov. This pH-dependent excretion is a critical mechanism for potential drug interactions. Any medication that alters urinary pH can significantly impact the clearance and, consequently, the systemic exposure and duration of action of this compound.

Table 3: Factors Influencing Mephentermine Clearance

Pharmacokinetic ParameterMechanismInfluencing FactorClinical Implication
Renal ExcretionpH-dependent urinary clearance.Acidic UrineIncreased ionization, reduced reabsorption, and faster clearance.
Renal ExcretionpH-dependent urinary clearance.Alkaline Urine (e.g., with acetazolamide)Decreased ionization, increased reabsorption, and slower clearance.
Hepatic MetabolismN-demethylation, p-hydroxylation.CYP450 SystemPotential for interactions with CYP inhibitors or inducers.

Effects on Plasma Concentration and Half-Life of Co-administered Drugs

Research focusing specifically on the effects of this compound on the plasma concentration and half-life of co-administered drugs is limited. The available literature and pharmacological data primarily emphasize pharmacodynamic interactions, where the combined physiological effects of the drugs are of principal concern, rather than detailed pharmacokinetic alterations.

However, some interactions suggest an influence on drug disposition. For instance, the interaction with guanethidine (B1672426) involves a mechanism at the site of action. Mephentermine, an indirectly acting sympathomimetic amine, can reverse the neuronal blockade induced by guanethidine. taylorandfrancis.comjci.org Guanethidine requires transport into the adrenergic neuron via the norepinephrine transporter (NET) to exert its antihypertensive effect. nih.govwikipedia.org Drugs that inhibit this transporter can prevent guanethidine from reaching its site of action, thereby antagonizing its effects. jci.orgnih.gov While this interaction profoundly affects the efficacy of guanethidine, it is an example of altered local concentration at the target tissue rather than a systemic change in plasma concentration or half-life.

Conversely, certain substances can alter the serum concentration of Mephentermine itself. For example, agents that alkalinize the urine may decrease the excretion of Mephentermine, potentially leading to a higher serum level and prolonged effect. drugbank.com Acetazolamide may also decrease the excretion rate of Mephentermine. drugbank.commedindia.net In contrast, acidifying agents can increase its rate of excretion. medicaldialogues.inmims.com While this illustrates the susceptibility of Mephentermine's pharmacokinetics to other agents, comprehensive studies detailing its impact on the systemic clearance and plasma levels of other medications are not extensively documented.

Clinical Significance of Identified Drug Interactions Involving this compound

The clinical significance of drug interactions involving this compound is substantial, primarily revolving around the potentiation of its cardiovascular effects. These interactions are of high clinical importance and often necessitate careful monitoring or avoidance of concomitant use. The primary concern is the risk of severe hypertensive reactions and cardiac arrhythmias. wikipedia.orgdrugs.com

Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs): The co-administration of Mephentermine with MAOIs is contraindicated. wikipedia.org This combination can lead to a hypertensive crisis, characterized by a rapid and dangerous increase in blood pressure. wikipedia.orgsimsrc.edu.inpacific.edu Mephentermine acts in part by releasing norepinephrine from adrenergic neurons, and MAOIs prevent the breakdown of this and other monoamines. taylorandfrancis.compacific.edu The resulting accumulation of norepinephrine can cause excessive stimulation of adrenergic receptors. Similarly, tricyclic antidepressants can increase the pressor response to Mephentermine, potentially causing severe hypertension. taylorandfrancis.comwikipedia.org Clinical management advises avoiding these combinations; if therapy is unavoidable, close monitoring for hypertension and dysrhythmias is essential. sctimst.ac.in

Sympathomimetics and Vasopressors: When Mephentermine is used with other sympathomimetic agents (e.g., epinephrine, norepinephrine, phenylephrine) or vasopressors, their effects are additive. drugs.comdrugs.com This can lead to an excessive increase in blood pressure and heart rate. drugs.com Careful monitoring of cardiovascular parameters is crucial when these drugs are used together. drugs.comdrugs.com

Oxytocic Drugs: The combination of Mephentermine with oxytocic agents, such as oxytocin or ergot alkaloids, can result in additive vasoconstricting effects. medicaldialogues.inmims.comwikipedia.org In obstetric settings, this interaction is particularly significant, as serious postpartum hypertension and even stroke have been reported in patients who received both a vasopressor and an oxytocic drug. fda.gov

Antihypertensive Agents: Mephentermine can antagonize the effects of antihypertensive agents, particularly those that act on the sympathetic nervous system, like guanethidine. drugbank.comwikipedia.org By displacing guanethidine from its site of action within the adrenergic neuron, Mephentermine can reverse its blood pressure-lowering effects. taylorandfrancis.comwikipedia.org

Anesthetics: There is a significant risk of cardiac arrhythmias when Mephentermine is administered to patients undergoing anesthesia with cyclopropane or halothane. mims.comwikipedia.orgsimsrc.edu.in These halogenated anesthetics sensitize the myocardium to the effects of catecholamines, and the norepinephrine-releasing action of Mephentermine can trigger ventricular arrhythmias. wikipedia.org

The following table summarizes the key clinically significant drug interactions with this compound.

Interacting Drug/ClassEffect of InteractionClinical Significance / Management
Monoamine Oxidase Inhibitors (MAOIs) Potentiates pressor effects, leading to severe hypertension. taylorandfrancis.comwikipedia.orgsimsrc.edu.inMajor. Contraindicated. Risk of hypertensive crisis. wikipedia.orgdrugs.com
Tricyclic Antidepressants (TCAs) Increases pressor response to Mephentermine. taylorandfrancis.commedindia.netwikipedia.orgMajor. Generally avoid. Monitor closely for hypertension and arrhythmias if co-administered. drugs.comsctimst.ac.in
Other Sympathomimetics/Vasopressors Additive pressor and cardiac stimulant effects. drugs.comdrugs.comModerate. Use with caution. Monitor blood pressure and heart rate closely. drugs.comdrugs.com
Oxytocic Drugs (e.g., Oxytocin, Ergot Alkaloids) Additive vasoconstricting effects. medicaldialogues.inmims.comwikipedia.orgMajor. Risk of severe postpartum hypertension. drugs.comfda.gov
Guanethidine Antagonizes the antihypertensive effect. taylorandfrancis.comdrugbank.comModerate. Mephentermine can reduce the efficacy of guanethidine. drugbank.com
Halogenated Anesthetics (e.g., Halothane) Increased risk of cardiac arrhythmias. mims.comwikipedia.orgMajor. Potentially fatal interaction. Avoid combination. wikipedia.orgdrugs.com
Antihypertensive Agents (General) Antagonizes the effect of agents that lower blood pressure. wikipedia.orgModerate. May lead to loss of blood pressure control. drugs.com
Phenothiazines Mephentermine is ineffective for hypotension induced by phenothiazines.Major. Use is contraindicated for this specific type of hypotension. wikipedia.org

Analytical Methodologies for Detection and Quantification of Mephentermine Hydrochloride

Chromatographic Techniques for Mephentermine (B94010) Hydrochloride Analysis

Chromatography, coupled with mass spectrometry, stands as the gold standard for the unequivocal identification and quantification of Mephentermine. These methods offer high selectivity and sensitivity, allowing for the detection of minute quantities of the compound and its metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for Mephentermine analysis due to its high sensitivity, specificity, and often simpler sample preparation requirements compared to other methods. lcms.czlcms.cz

One validated LC-MS/MS method allows for the simultaneous determination of Mephentermine, its primary metabolite Phentermine, and another related compound, N-hydroxyphentermine, in urine. nih.gov This "dilute and shoot" method is notable for its efficiency, requiring minimal sample preparation. nih.govresearchgate.net In this procedure, a small aliquot of a diluted urine sample is directly injected into the LC-MS/MS system. nih.gov Chromatographic separation is typically achieved on a reversed-phase C18 column with gradient elution, allowing for the separation of all analytes in a short timeframe, often within five minutes. nih.gov

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govnih.gov This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov The method demonstrates excellent linearity over a wide concentration range, for instance, from 50 to 15,000 ng/mL for Mephentermine and Phentermine. nih.gov The sensitivity of such methods is highlighted by low limits of quantification (LOQ), which can be as low as 1.0 ng/mL for Mephentermine. nih.gov

Table 1: Example of a Validated LC-MS/MS Method for Mephentermine in Urine

Parameter Details
Analytes Mephentermine (MPT), Phentermine (PT), N-hydroxyphentermine (NHOPT)
Matrix Urine
Sample Preparation Dilute and Shoot
Chromatography Reversed-phase C18 column, gradient elution
Detection Tandem Mass Spectrometry (MS/MS)
Mode Multiple Reaction Monitoring (MRM)
Linearity (MPT, PT) 50 - 15,000 ng/mL
LOQ (MPT) 1.0 ng/mL

| Analysis Time | < 5 minutes |

This table is based on data from a validated "dilute and shoot" LC-MS/MS method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust and reliable technique for the analysis of Mephentermine. However, it typically involves a more extensive sample preparation process, including extraction and chemical derivatization, to enhance the volatility and thermal stability of the analyte for gas-phase analysis. researchgate.netjfda-online.com

A common procedure involves a liquid-liquid extraction of the analyte from the biological matrix (e.g., urine) into an organic solvent. researchgate.net To improve chromatographic properties and sensitivity, Mephentermine is then derivatized. jfda-online.com Acylation using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), is a popular choice for amphetamine-like substances. nih.govnih.govresearchgate.net This process converts the amine group into a less polar, more volatile derivative suitable for GC analysis. jfda-online.com

For instance, a GC-MS method for the identification and quantification of eight sympathomimetic amines, including Mephentermine, in urine utilizes a liquid-liquid extraction followed by in-solution derivatization with pentafluorobenzoyl chloride (PFB-CI). researchgate.net The resulting derivatives are then analyzed by GC-MS, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov While effective, the multi-step sample preparation and derivatization make GC-MS more time-consuming compared to modern LC-MS/MS methods. lcms.cz

Immunological Assays and Cross-Reactivity Studies for Mephentermine Hydrochloride

Immunological assays, such as enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay (FPIA), are widely used as initial screening tools in toxicology and doping control due to their speed, high throughput, and ease of use. neogen.comoup.com These assays operate on the principle of competitive binding between a drug in the sample and a labeled drug for a limited number of specific antibody binding sites. neogen.com

However, a significant limitation of these assays is their potential for cross-reactivity. researchgate.net The antibodies used in these kits are designed to detect a specific class of compounds, such as amphetamines. Due to structural similarities, other compounds can also bind to the antibody, leading to a positive result. Mephentermine, being structurally related to amphetamine and methamphetamine, is known to cross-react with many commercial amphetamine immunoassays. oup.com

Studies have shown that Mephentermine can produce a positive response in both general amphetamine class tests and more specific amphetamine/methamphetamine assays. oup.com One study evaluating a direct ELISA assay for amphetamine demonstrated a 61% cross-reactivity for Phentermine, the primary metabolite of Mephentermine. nih.gov The degree of cross-reactivity can vary significantly between different manufacturers and assay types. Therefore, all positive results from immunological screening must be considered presumptive and require confirmation by a more specific method, such as GC-MS or LC-MS/MS, to avoid false-positive reporting. researchgate.net

Sample Preparation and Extraction Protocols for this compound in Biological Matrices

The choice of sample preparation and extraction protocol is critical for removing interferences from the biological matrix and concentrating the analyte before analysis. The complexity of the method depends on the biological sample type (e.g., urine, blood, plasma, saliva) and the analytical technique being employed. windows.netalwsci.com

Dilute and Shoot: As mentioned, this is a very simple and rapid method primarily used for urine samples in conjunction with LC-MS/MS. nih.gov It involves centrifuging the sample to remove particulate matter, followed by dilution with a suitable solvent before direct injection into the analytical instrument. google.com

Protein Precipitation: For blood, plasma, or serum samples, protein precipitation is a common first step to remove proteins that can interfere with the analysis and damage the chromatographic column. nih.gov This is typically achieved by adding an organic solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid to the sample, which denatures and precipitates the proteins. windows.netchromatographyonline.com The sample is then centrifuged, and the clear supernatant containing the analyte is collected for further processing or direct analysis. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is a versatile technique used for both GC-MS and LC-MS/MS sample preparation. lcms.czresearchgate.net It involves adjusting the pH of the aqueous sample (e.g., urine) to make the basic Mephentermine compound un-ionized and thus more soluble in an immiscible organic solvent (e.g., t-butyl-methylether or 1-chlorobutane). lcms.czoup.com After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. lcms.cz

Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE. It uses a solid sorbent packed into a cartridge to isolate the analyte from the sample. For a basic compound like Mephentermine, a cation-exchange sorbent can be used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a specific solvent. This method provides a cleaner extract compared to LLE.

Method Validation for Forensic and Clinical Toxicology of this compound

For analytical methods to be used in forensic and clinical toxicology, rigorous validation is required to ensure that the results are reliable, accurate, and legally defensible. hpst.czpa.edu.tr Validation is performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). hpst.czaafs.org Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other expected components, such as metabolites, internal standards, and matrix components. pa.edu.tr

Calibration Model and Linearity: Establishing the relationship between the instrument response and the concentration of the analyte over a defined range. nih.gov For Mephentermine, a linear regression with a weighting factor (e.g., 1/x²) is often used to ensure accuracy across the full range of concentrations. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. These are typically assessed at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govhpst.cz For a validated LC-MS/MS method, intra- and inter-day precision was within 8.9%, and accuracy ranged from -6.2% to 11.2%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. pa.edu.tr The LOQ for Mephentermine can be as low as 1.0 ng/mL in urine by LC-MS/MS. drugbank.com

Matrix Effect: The effect of co-eluting, endogenous components of the biological matrix on the ionization of the target analyte, which can cause suppression or enhancement of the signal in mass spectrometry. researchgate.net

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). nih.govhpst.cz

Carryover and Dilution Integrity: Ensuring that no residual analyte from a high-concentration sample affects the analysis of a subsequent sample, and confirming that diluting a sample with a concentration above the upper limit of quantification provides an accurate result. nih.govhpst.cz

Metabolite Detection in Biological Samples for this compound

When Mephentermine is administered, it undergoes metabolism in the body, and both the parent drug and its metabolites can be excreted in urine. google.com The primary metabolic pathway for Mephentermine is N-demethylation, which results in the formation of its major active metabolite, Phentermine. google.com Therefore, toxicological analysis often targets the simultaneous detection of both Mephentermine and Phentermine. nih.gov

The detection of these metabolites is crucial for interpreting analytical results. For instance, the presence of both Mephentermine and Phentermine in a urine sample is indicative of Mephentermine administration. nih.gov Advanced analytical methods, particularly LC-MS/MS, are capable of simultaneously identifying and quantifying Mephentermine and its key metabolites, such as Phentermine and N-hydroxyphentermine, in a single analytical run. nih.gov This comprehensive analysis provides a more complete picture of substance use.

Furthermore, it has been shown that the local anesthetic Oxethazaine is metabolized in the body to both Mephentermine and Phentermine. nih.govresearchgate.net In such cases, analyzing the ratio of Mephentermine to Phentermine (MPT/PT) in urine can be useful to differentiate between the administration of Mephentermine itself and the use of Oxethazaine. oup.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Phentermine
N-hydroxyphentermine
Methamphetamine
Amphetamine
Pentafluorobenzoyl chloride (PFB-CI)
Trifluoroacetic anhydride (TFAA)
Pentafluoropropionic anhydride (PFPA)
Heptafluorobutyric anhydride (HFBA)
Acetonitrile
Trichloroacetic acid
t-butyl-methylether
1-chlorobutane

Societal and Regulatory Research Perspectives on Mephentermine Hydrochloride

Performance-Enhancing Drug (PED) Misuse and Abuse of Mephentermine (B94010) Hydrochloride in Sports

Mephentermine hydrochloride, a synthetic stimulant structurally similar to methamphetamine, has a history of misuse as a performance-enhancing drug (PED) in the athletic community. wikipedia.orgresearchgate.net Its sympathomimetic properties, which include stimulating the central nervous system and increasing cardiac output, are sought by athletes to boost stamina, endurance, and strength. indexcopernicus.comnih.gov The substance is often used by bodybuilders and other sportspeople, sometimes at the suggestion of trainers or peers, to enhance their ability to exercise. researchgate.netnih.gov

The illegal consumption of mephentermine by athletes and individuals undergoing physical endurance tests is a growing concern for healthcare professionals and anti-doping authorities. nih.gov Case studies have documented its misuse among professional wrestlers and gym trainers who use the drug to improve their physique and stamina. nih.govnih.gov This abuse is often associated with the belief that it provides a competitive edge, leading to a pattern of misuse that can have significant consequences. researchgate.net The World Anti-Doping Agency (WADA) has banned its use in competitive sports due to its potential for abuse as a performance-enhancing substance. wikipedia.orgnih.gov

Case ProfileSport/ActivityReported Reason for UseOutcome of Misuse
Young MaleSports CompetitionEnhance PerformanceDeveloped acute psychosis after increasing intake. nih.gov
20-year-oldProfessional WrestlingNot specifiedDeveloped high-dose intravenous dependence. nih.gov
37-year-oldGym TrainerEnhance Exercise StaminaPresented with schizophrenia-like psychosis. researchgate.net
25-year-oldGym InstructorImprove Stamina and PhysiqueDeveloped stimulant use disorder with aggression. nih.gov

Illicit Use and Dependence Potential Studies of this compound

The illicit use of mephentermine has been increasingly reported, particularly in regions where it may be more accessible. wikipedia.org Research, largely based on case reports, has highlighted its significant potential for dependence. nih.gov Mephentermine dependence is characterized by users taking escalating doses to achieve the desired stimulant effect, leading to a cycle of abuse. nih.gov

Studies and case reports from countries like India and Brazil have documented severe instances of mephentermine dependence. nih.gov Users have reported administering the drug intravenously in high doses, with some cases involving daily intake far exceeding typical therapeutic amounts. nih.gov One case reported a user administering up to 1500 mg per day. nih.gov The development of dependence can be rapid, even in individuals with no prior history of substance use disorders. nih.gov Withdrawal symptoms upon cessation can include lassitude, restlessness, and cold extremities, which drives continued use. nih.gov Furthermore, chronic misuse has been linked to severe psychiatric outcomes, including the development of acute or chronic psychosis. researchgate.netindexcopernicus.comnih.gov

Study/Case Report FocusKey Findings on DependenceAssociated Psychiatric ManifestationsGeographic Location of Report
26-year-old maleDaily intravenous use of 1500 mg for 6 months; reported strong cravings and withdrawal symptoms.No psychotic features developed despite high dosage.India nih.gov
20-year-old professional wrestlerRapid development of dependence on high-dose intravenous use.No comorbid psychiatric disorder reported.India nih.gov
Multiple case reportsChronic use leads to dependence.Frequent association with acute and chronic psychosis.India researchgate.netnih.gov
Case reportDependence with daily doses of 120-180 mg.Not specified.Brazil nih.gov

Forensic Toxicology and Drug Monitoring Programs for this compound

In the context of forensic toxicology, the detection of mephentermine is a key aspect of anti-doping and drug monitoring programs. indexcopernicus.com As a prohibited substance in sports, its presence in an athlete's urine sample constitutes an anti-doping rule violation. antidoping.hk Standard analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to identify mephentermine and its metabolites in biological samples. researchgate.net

A significant challenge in the toxicological analysis of mephentermine is its relationship with other compounds. Research has shown that mephentermine, along with phentermine, can be a metabolite of the local anesthetic oxethazaine. antidoping.hkresearchgate.net This means that the consumption of a therapeutic medication containing oxethazaine could potentially lead to a positive test for mephentermine. antidoping.hk Toxicological analyses have focused on differentiating between the administration of mephentermine itself and the ingestion of oxethazaine by examining the urinary ratios of mephentermine to phentermine at different time points. researchgate.net The extensive use of stimulants like mephentermine may necessitate more routine testing for these substances in drug monitoring initiatives. indexcopernicus.com

International and National Regulatory Frameworks Pertaining to this compound (e.g., WADA)

Mephentermine is subject to strict international and national regulations due to its potential for misuse and abuse. The most prominent international regulatory body is the World Anti-Doping Agency (WADA), which maintains a "Prohibited List" of substances and methods banned in sport. wikipedia.org Mephentermine is classified as a non-specified stimulant under section S6 of the WADA Prohibited List and is prohibited in-competition. antidoping.hkwada-ama.org The substance was first included in the International Olympic Committee (IOC) doping list on January 25, 1995, as a stimulant. antidopingdatabase.com Under the principle of strict liability adopted by WADA, athletes are solely responsible for any prohibited substance found in their system, regardless of intent. antidoping.hk

National regulations regarding the availability of mephentermine vary significantly. In the United States, it is no longer marketed and is considered a Schedule I substance, indicating a high potential for abuse and no accepted medical use. wikipedia.org It was discontinued (B1498344) for medical use in the U.S. between 2000 and 2004. wikipedia.org In contrast, mephentermine appears to remain available for medical use in India. wikipedia.org In Brazil, its use is restricted to veterinary medicine. wikipedia.orgscielo.br The varying legal statuses highlight the different national approaches to controlling access to the substance.

Regulatory Body / CountryClassification / StatusKey Regulatory Details
World Anti-Doping Agency (WADA)S6. Stimulants (Non-Specified)Prohibited in-competition for athletes. wada-ama.org
United StatesSchedule INo longer available for medical use; high potential for abuse. wikipedia.org
IndiaAvailable for Medical UseRemains available for human medical purposes. wikipedia.org
BrazilVeterinary Use OnlyUse is restricted to animals. wikipedia.orgscielo.br

Veterinary Research Applications and Implications of this compound

Mephentermine has established applications in veterinary medicine, primarily for its cardiovascular effects. In Brazil, it is available under brand names such as Potenay® and Potemax® for use in a variety of animals, including horses, cattle, swine, goats, dogs, and cats. wikipedia.orgscielo.br It is used to address conditions like fatigue, anemia, malnutrition, and to aid recovery from infectious diseases. scielo.br

Research has been conducted to validate its efficacy as a vasopressor and cardiac performance enhancer in animals. One study investigated the effects of a mephentermine-based product on cattle with induced cardiovascular depression. nih.gov The research found that a single intramuscular injection significantly improved cardiac output, mean arterial pressure, heart rate, and the peak rates of ventricular pressure change during both systole and diastole. nih.gov Another study on isolated dog hearts demonstrated that mephentermine has positive inotropic (strengthening contraction), chronotropic (affecting heart rate), and "calorigenic" (increasing heat production/oxygen consumption) effects. nih.gov This research indicated that the action of mephentermine on the heart is dependent on the presence of stored catecholamines like noradrenaline. nih.gov

Animal ModelArea of ResearchKey Findings
CattleCardiovascular SupportA mephentermine-based product improved cardiac output, mean arterial pressure, and heart rate in cattle with induced hypotension. nih.gov
DogsCardiac PharmacologyMephentermine exhibited inotropic, chronotropic, and calorigenic effects on isolated dog hearts, with its action being dependent on catecholamine presence. nih.gov

Q & A

Q. What are the recommended handling and storage protocols for Mephentermine Hydrochloride to ensure stability in laboratory settings?

  • Methodological Answer : this compound should be stored in tightly sealed receptacles under ambient conditions, avoiding prolonged exposure to moisture, heat, or ignition sources. Static discharge must be mitigated during handling. Dust/fume exposure should be minimized using fume hoods, and personnel should wear appropriate PPE (gloves, lab coats). Stability is maintained by adhering to storage guidelines for similar hydrochlorides, such as avoiding repeated freeze-thaw cycles and aliquoting stock solutions for single-use applications .

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with UV detection is a validated method, using a mobile phase of hexanesulfonic acid buffer (pH 2.0) and acetonitrile (e.g., 50:30:20 water:buffer:acetonitrile). System suitability requires resolution ≥2.0 between analyte and degradation products. Spectrophotometric methods (e.g., ion-pair complex formation at 484 nm) may supplement HPLC but require validation against reference standards .

Q. How should researchers prepare stock solutions of this compound to minimize degradation during experimental workflows?

  • Methodological Answer : Dissolve this compound in a pH-stable solvent (e.g., 70% DMSO or methanol) to achieve a 10 mM stock. Aliquot into inert, sealed vials and store at -20°C. Avoid repeated freezing/thawing; use within one month. Pre-filter solutions through 0.45-µm membranes to remove particulates that may accelerate degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in in vitro models?

  • Methodological Answer : Use primary hepatocyte cultures or liver microsomes incubated with this compound (1–100 µM) under controlled O₂/CO₂ conditions. Quantify parent compound depletion over time via LC-MS/MS. Include positive controls (e.g., propranolol for high clearance) and negative controls (heat-inactivated enzymes). Calculate intrinsic clearance (CLₐᵢₙₜ) using the in vitro half-life method .

Q. What methodological considerations are critical when developing a stability-indicating assay for this compound under forced degradation conditions?

  • Methodological Answer : Expose this compound to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B). Use a gradient HPLC method with a C18 column and PDA detector (210–400 nm). Validate specificity, linearity (1–150% target concentration), and precision (RSD <2%). Ensure degradation products are resolved (resolution ≥1.5) from the parent peak .

Q. How can contradictory pharmacokinetic data for this compound (e.g., bioavailability discrepancies) be resolved in preclinical studies?

  • Methodological Answer : Conduct parallel in vivo studies with standardized protocols:
  • Dose normalization : Administer via IV (1 mg/kg) and oral routes (5 mg/kg) in fasted rodents.
  • Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical consistency : Use a single validated LC-MS/MS method for all samples.
  • Data reconciliation : Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-subject variability. Cross-validate with in vitro permeability (Caco-2) and metabolic stability data .

Q. What experimental strategies optimize the formulation of this compound for sustained-release delivery in preclinical models?

  • Methodological Answer : Develop hydrogels using a design-of-experiments (DoE) approach:
  • Factors : Polymer concentration (e.g., Carbopol 934), crosslinker ratio, drug loading (10–30% w/w).
  • Responses : Swelling index, drug release (USP Apparatus II, pH 6.8), and mechanical strength.
  • Validation : Test in vivo burn models for bioavailability and wound-healing efficacy. Use Franz diffusion cells to correlate in vitro-in vivo release profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.